molecular formula C7H11N3 B6261691 4,5,6,7-tetrahydro-2H-indazol-3-amine CAS No. 41832-27-3

4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No. B6261691
CAS RN: 41832-27-3
M. Wt: 137.2
InChI Key:
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Description

4,5,6,7-tetrahydro-2H-indazol-3-amine is a derivative of indazole and contains an amine group . It has potential applications in medicinal and pharmaceutical research, as it has been studied for its potential therapeutic properties in various diseases such as cancer and neurological disorders .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-2H-indazol-3-amine involves several steps. For instance, a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride and subsequent nucleophilic substitution of the bromine atom in compound 5 with azide by the action of sodium azide in an acetone–water mixture led to 7-azido derivative .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydro-2H-indazol-3-amine is represented by the InChI code: 1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10) . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms.


Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-tetrahydro-2H-indazol-3-amine are complex and can vary depending on the conditions and reagents used. For example, the reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine led to the formation of hydrazones instead of indazoles .


Physical And Chemical Properties Analysis

4,5,6,7-tetrahydro-2H-indazol-3-amine has a molecular weight of 137.18 . The compound is also available in oil form .

Scientific Research Applications

Safety and Hazards

The safety information for 4,5,6,7-tetrahydro-2H-indazol-3-amine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,6,7-tetrahydro-2H-indazol-3-amine involves the condensation of 2-aminobenzaldehyde with cyclohexanone followed by reduction and cyclization.", "Starting Materials": [ "2-aminobenzaldehyde", "cyclohexanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of acetic acid to form 4,5,6,7-tetrahydro-2H-indazole-3-carboxaldehyde.", "Step 2: Reduction of 4,5,6,7-tetrahydro-2H-indazole-3-carboxaldehyde with sodium borohydride in ethanol to form 4,5,6,7-tetrahydro-2H-indazole-3-carboxaldehyde.", "Step 3: Cyclization of 4,5,6,7-tetrahydro-2H-indazole-3-carboxaldehyde with sodium hydroxide in ethanol to form 4,5,6,7-tetrahydro-2H-indazol-3-amine." ] }

CAS RN

41832-27-3

Product Name

4,5,6,7-tetrahydro-2H-indazol-3-amine

Molecular Formula

C7H11N3

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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